REACTION_SMILES
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[BH3:6].[Cl:7][c:8]1[cH:9][cH:10][c:11]2[c:15]([cH:16]1)[C:14](=[O:17])[CH2:13][CH2:12]2.[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1.[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1>>[Cl:7][c:8]1[cH:9][cH:10][c:11]2[c:15]([cH:16]1)[CH:14]([OH:17])[CH2:13][CH2:12]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccc(Cl)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OC1CCc2ccc(Cl)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |